molecular formula C23H19N3O3 B569309 (16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione CAS No. 122795-54-4

(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione

Cat. No.: B569309
CAS No.: 122795-54-4
M. Wt: 385.423
InChI Key: ZOOFKNHZEAAAAK-OVRCFYHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione is a hexacyclic pyridoacridine alkaloid possessing the benzo 1,6-phenanthroline ring system. It is isolated from the marine tunicate Eudistoma sp., a type of sea squirt found in the Red Sea . This compound is part of a group of highly colored, polycyclic aromatic natural products known for their diverse biological activities, including cytotoxicity, antibacterial, antifungal, antiviral, antiparasitic, and insecticidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione involves complex organic reactions due to its intricate structure. The synthetic routes typically include the formation of the benzo 1,6-phenanthroline ring system, followed by various cyclization and functionalization steps . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. detailed synthetic routes and reaction conditions are often proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure and the need for precise reaction conditions. Currently, the primary source of this compound is natural extraction from marine tunicates . Advances in synthetic biology and marine biotechnology may offer alternative production methods in the future.

Chemical Reactions Analysis

Types of Reactions

(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced aromatic compounds, and substituted pyridoacridine derivatives .

Scientific Research Applications

(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione has several scientific research applications:

Mechanism of Action

(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione exerts its effects primarily through DNA intercalation and topoisomerase II inhibition. By intercalating into DNA, this compound disrupts the normal function of the DNA molecule, leading to cell death. Additionally, it inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of (16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione

This compound is unique due to its specific substituents and the precise arrangement of its hexacyclic structure. These features contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

122795-54-4

Molecular Formula

C23H19N3O3

Molecular Weight

385.423

InChI

InChI=1S/C23H19N3O3/c1-11-17-14-10-16(29-3)19-18-13(8-9-24-19)12-6-4-5-7-15(12)26(20(14)18)23(11,2)22(28)25-21(17)27/h4-11,17H,1-3H3,(H,25,27,28)/t11-,17+,23+/m0/s1

InChI Key

ZOOFKNHZEAAAAK-OVRCFYHRSA-N

SMILES

CC1C2C3=C4C5=C(C=CN=C5C(=C3)OC)C6=CC=CC=C6N4C1(C(=O)NC2=O)C

Synonyms

Segoline B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione
Reactant of Route 2
Reactant of Route 2
(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione
Reactant of Route 3
(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione
Reactant of Route 4
(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione
Reactant of Route 5
(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione
Reactant of Route 6
(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione

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